molecular formula C17H18N2O3S B11507915 N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide

Cat. No.: B11507915
M. Wt: 330.4 g/mol
InChI Key: IDXOQRBHHIEXHX-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide is a synthetic organic compound that features a cyano group, two ethoxy groups, a phenyl ring, a thienyl ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phenyl Ring Substituents: Starting with a phenyl ring, introduce the cyano and ethoxy groups through nitration, reduction, and etherification reactions.

    Thienyl Ring Introduction: Attach the thienyl ring to the phenyl ring via a coupling reaction, such as a Suzuki or Stille coupling.

    Acetamide Formation: Introduce the acetamide group through acylation reactions, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-thienyl)acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(2-cyano-4,5-diethoxyphenyl)-2-(2-furyl)acetamide: Similar structure but with a furyl ring instead of a thienyl ring.

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-thienyl)acetamide is unique due to the specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C17H18N2O3S/c1-3-21-15-8-12(11-18)14(10-16(15)22-4-2)19-17(20)9-13-6-5-7-23-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)

InChI Key

IDXOQRBHHIEXHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)CC2=CC=CS2)OCC

Origin of Product

United States

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